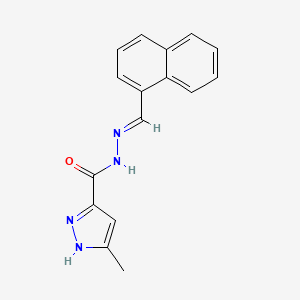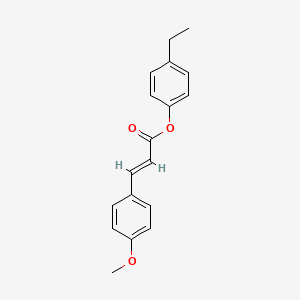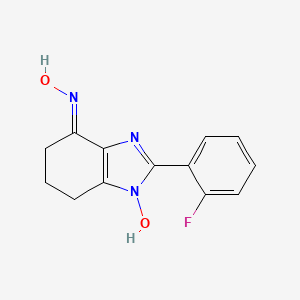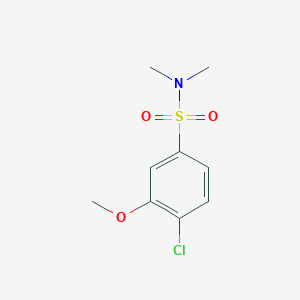![molecular formula C14H10N4O5S B5550450 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5550450.png)
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to "2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide" involves multiple steps, including the conversion of aryl/aralkyl organic acids into corresponding esters, hydrazides, and finally, oxadiazole-thiols. The target compounds are then synthesized through reactions involving these oxadiazole-thiols with different phenyl acetamide derivatives possessing a fluorine atom, highlighting the chemical versatility and complexity of these compounds (Gul et al., 2017).
Molecular Structure Analysis
The molecular structure of these compounds, characterized by features like the oxadiazole ring and the presence of a furyl group, contributes to their biological activity. Techniques such as IR, NMR, and mass spectrometry are commonly used for structural elucidation, providing insights into the arrangement of atoms and functional groups that define their reactivity and interaction with biological targets.
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including nitroreduction and the formation of guanosine adducts, indicative of their potential metabolic activation and binding to macromolecules. The metabolic pathways and reactivity of these compounds, such as the reduction mediated by NADPH:cytochrome c reductase, are critical for understanding their biological effects and potential toxicity (Mattammal et al., 1985).
Physical Properties Analysis
The physical properties of these compounds, including melting points and solubility, play a significant role in their pharmacokinetic behavior and application potential. Such properties are essential for designing compounds with desirable biological activity and minimal off-target effects.
Chemical Properties Analysis
The chemical properties, such as reactivity towards various biological molecules and stability under physiological conditions, are pivotal in determining the therapeutic potential and safety profile of these compounds. Studies focusing on their antimicrobial and hemolytic activity reveal a spectrum of activity against different microbial species, underscoring the importance of chemical properties in drug design (Gul et al., 2017).
Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity
Compounds related to 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide have been synthesized and tested against Mycobacterium tuberculosis. For example, alpha-[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio]acetamide and its derivatives demonstrate promising antituberculosis properties, highlighting the potential of these compounds in treating tuberculosis infections (Mir, Siddiqui, & Comrie, 1991).
Carcinogenicity and Mutagenicity
Research on 5-nitrofurans with heterocyclic substituents, including compounds similar to the one of interest, has shown a significant incidence of tumors in experimental models. These findings indicate the carcinogenic potential of such compounds, which is critical for evaluating the safety of chemical agents (Cohen, Ertürk, von Esch, Corvetti, & Bryan, 1975).
Antibacterial Activities
Compounds structurally related to this compound have demonstrated strong antibacterial activities, particularly against Staphylococcus aureus. This suggests their potential use in developing new antibacterial agents to combat infections (Hirao, Kato, & Hirota, 1971).
Eigenschaften
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5S/c19-12(15-9-3-1-4-10(7-9)18(20)21)8-24-14-17-16-13(23-14)11-5-2-6-22-11/h1-7H,8H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSUKJUPYOJIEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5550386.png)
![3,6-dimethyl-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5550389.png)


![6-(2-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5550421.png)

![2,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550432.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5550455.png)

![1-(4-ethyl-5-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5550473.png)
![5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5550488.png)
![5-acetyl-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5550492.png)